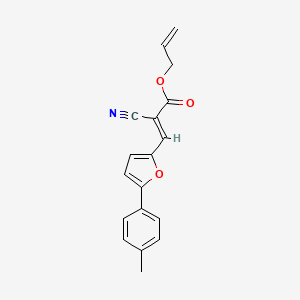

(E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate” is a chemical compound with a linear formula of C16H13NO3 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C16H13NO3 . The molecular weight of this compound is 267.287 .Aplicaciones Científicas De Investigación

Stereoselective Synthesis

Allyl cyanides, including compounds structurally related to "(E)-allyl 2-cyano-3-(5-(p-tolyl)furan-2-yl)acrylate," have been utilized in regio- and stereoselective synthesis processes. For instance, the allylcyanation of alkynes using nickel catalysts demonstrates the potential of these compounds in creating functionalized di- or trisubstituted acrylonitriles, which are valuable intermediates in organic synthesis (Nakao et al., 2006).

Biocompatibility and Adhesive Properties

Research on cyanoacrylates, closely related to the compound , has focused on enhancing biocompatibility and adhesive properties. For example, allyl 2-cyanoacrylate-based bio-glues modified with aromatic amino acids have shown improved mechanical properties and reduced cytotoxicity, suggesting their potential as advanced bio-adhesives for medical applications (J. Lim & Woo-Kul Lee, 2014).

Enantioselective Biotransformations

The enantioselective ene-reduction of structurally related compounds by marine and terrestrial fungi has been explored, yielding products with significant potential in green chemistry and organic synthesis. This approach leverages biological systems to produce enantiomerically pure compounds, demonstrating the compound's role in sustainable chemistry (D. E. Jimenez et al., 2019).

Catalytic Applications

The synthesis and application of polymers and biocatalysts derived from or related to "this compound" have been investigated. For example, chitosan-g-poly(2-cyano-1-(pyridin-3-yl)allyl acrylate) demonstrates its role as an efficient catalyst for Michael addition reactions, showcasing the utility of such compounds in polymer chemistry and catalysis (K. Khalil et al., 2016).

Propiedades

IUPAC Name |

prop-2-enyl (E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c1-3-10-21-18(20)15(12-19)11-16-8-9-17(22-16)14-6-4-13(2)5-7-14/h3-9,11H,1,10H2,2H3/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOPAFKYTWJCQL-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)oxalamide](/img/structure/B2713257.png)

![N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2713262.png)

![N-(2,5-dimethylphenyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2713264.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2713265.png)

![N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2713270.png)

![2-({1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2713273.png)

![4-((2-Chlorobenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2713275.png)